molecular formula C11H17NO3 B13602203 tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

Cat. No.: B13602203
M. Wt: 211.26 g/mol
InChI Key: FHGOJMBGJCQOGY-UHFFFAOYSA-N
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Description

tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is a chemical compound with the molecular formula C10H15NO3. It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a cyclopentenone moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentenone derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the carbamate on the cyclopentenone. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyclopentenone moiety to a cyclopentanol derivative.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research on its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The cyclopentenone moiety may also participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-ButylN-[(4-oxooxan-2-yl)methyl]carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-ButylN-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Uniqueness

tert-ButylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of the cyclopentenone moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and applications in various research fields.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h4-5,8H,6-7H2,1-3H3,(H,12,14)

InChI Key

FHGOJMBGJCQOGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)C=C1

Origin of Product

United States

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